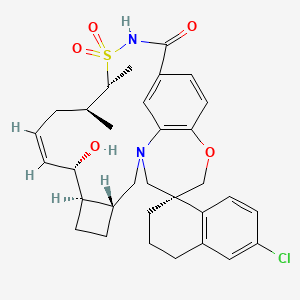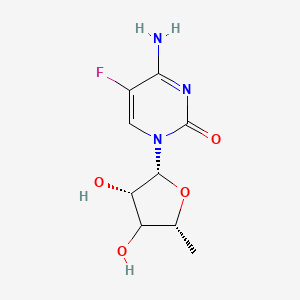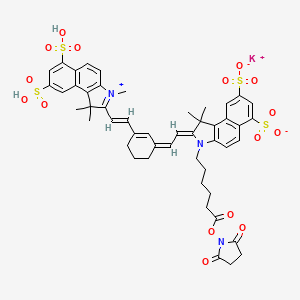
Mcl-1 inhibitor 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mcl-1 inhibitor 9 is a potent small molecule inhibitor targeting myeloid cell leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in promoting cell survival by preventing apoptosis, particularly in cancer cells. Overexpression of Mcl-1 is associated with tumorigenesis, poor prognosis, and resistance to anticancer therapies . This compound selectively binds to Mcl-1, freeing pro-apoptotic proteins BAX and BAK, which initiates apoptosis .
Preparation Methods
The synthesis of Mcl-1 inhibitor 9 involves a series of chemical reactions, typically starting with the preparation of key intermediates. The synthetic route often includes steps such as nucleophilic substitution, cyclization, and functional group modifications. Reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to enhance efficiency, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Mcl-1 inhibitor 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Mcl-1 inhibitor 9 has a wide range of scientific research applications, including:
Mechanism of Action
Mcl-1 inhibitor 9 exerts its effects by selectively binding to the Mcl-1 protein, thereby disrupting its interaction with pro-apoptotic proteins BAX and BAK. This binding frees BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade. This cascade ultimately results in apoptosis, effectively inducing cell death in cancer cells that overexpress Mcl-1 .
Comparison with Similar Compounds
Mcl-1 inhibitor 9 is unique in its high selectivity and potency for Mcl-1 compared to other similar compounds. Some similar compounds include:
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax: A dual Bcl-2/Bcl-xL inhibitor with broader activity but higher toxicity.
AZD5991: Another Mcl-1 inhibitor with promising preclinical activity in hematologic malignancies
This compound stands out due to its specific targeting of Mcl-1, which minimizes off-target effects and enhances its therapeutic potential in cancers with high Mcl-1 expression .
Properties
Molecular Formula |
C32H39ClN2O5S |
|---|---|
Molecular Weight |
599.2 g/mol |
IUPAC Name |
(3'R,4S,6'R,7'S,8'Z,11'S,12'R)-7-chloro-7'-hydroxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one |
InChI |
InChI=1S/C32H39ClN2O5S/c1-20-5-3-7-29(36)26-11-8-24(26)17-35-18-32(14-4-6-22-15-25(33)10-12-27(22)32)19-40-30-13-9-23(16-28(30)35)31(37)34-41(38,39)21(20)2/h3,7,9-10,12-13,15-16,20-21,24,26,29,36H,4-6,8,11,14,17-19H2,1-2H3,(H,34,37)/b7-3-/t20-,21+,24-,26+,29-,32-/m0/s1 |
InChI Key |
VRSBISSEYLZZBN-DNZFJNTLSA-N |
Isomeric SMILES |
C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)O |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)




